molecular formula C8H9F2NO B1445866 2,3-Difluoro-5-methoxy-4-methylaniline CAS No. 1706446-33-4

2,3-Difluoro-5-methoxy-4-methylaniline

Cat. No. B1445866
M. Wt: 173.16 g/mol
InChI Key: QCLYOEBUNYACDX-UHFFFAOYSA-N
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Description

“2,3-Difluoro-5-methoxy-4-methylaniline” is a chemical compound with the molecular formula C8H9F2NO and a molecular weight of 173.16 . It is used in various chemical reactions and has been of increasing interest in the field of organic chemistry.


Molecular Structure Analysis

The molecular structure of “2,3-Difluoro-5-methoxy-4-methylaniline” consists of a benzene ring substituted with two fluorine atoms, one methoxy group, and one methylamine group . The exact positions of these substituents can be inferred from the name of the compound.

Scientific Research Applications

Photophysical Behavior in Fluorogenic Molecules

Research on (Z)-5-(3,5-difluoro-4-hydroxybenzylidene)-2,3-dimethyl-3,5-dihydro-4H-imidazol-4-one (DFHBI) and its derivatives, which are closely related to 2,3-difluoro-5-methoxy-4-methylaniline, has demonstrated their utility in imaging RNA through binding to the Spinach aptamer. These fluorogenic molecules exhibit weak fluorescence in liquid solvents, and their photophysical behavior is highly sensitive to the medium's pH and solvent-specific interactions, like hydrogen bonding and polarity (Santra et al., 2019).

Synthesis of 4-Methoxycarbonyl Derivatives

The compound has been utilized in synthesizing methyl 2,6-difluoro-4-(pivaloylamino)benzoate and its analogues. This synthesis, guided by fluorine rather than the amide substituent, showcases the compound's versatility in organic synthesis (Thornton & Jarman, 1990).

Biological Activity and Photovoltaic Cell Efficiency

Studies involving compounds like (E)-1-(4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-yl)-3-phenylprop-2-en-1-one (DFTP), which are structurally related to 2,3-difluoro-5-methoxy-4-methylaniline, indicate potential applications in photovoltaic cells as photosensitizers and in anticancer treatments through molecular docking with tyrosine-protein kinase JAK2 (Al-Otaibi et al., 2020).

Antibacterial Activity in Uracils

Compounds such as 3-substituted-6-(3-ethyl-4-methylanilino)uracils, closely related to 2,3-difluoro-5-methoxy-4-methylaniline, have demonstrated potent antibacterial activity against Gram-positive bacteria and protective effects in mice against bacterial infections (Zhi et al., 2005).

Safety And Hazards

While specific safety data for “2,3-Difluoro-5-methoxy-4-methylaniline” is not available, similar compounds are generally considered hazardous. They may cause skin and eye irritation, and may be toxic if swallowed, in contact with skin, or if inhaled . Proper protective measures should be taken when handling such compounds .

properties

IUPAC Name

2,3-difluoro-5-methoxy-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c1-4-6(12-2)3-5(11)8(10)7(4)9/h3H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLYOEBUNYACDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1F)F)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601255165
Record name Benzenamine, 2,3-difluoro-5-methoxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601255165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-5-methoxy-4-methylaniline

CAS RN

1706446-33-4
Record name Benzenamine, 2,3-difluoro-5-methoxy-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1706446-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 2,3-difluoro-5-methoxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601255165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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